GP IIb/IIIa Receptor Binding Affinity (Kd): Eptifibatide Requires 8-Fold Higher Molar Concentration Than Tirofiban for Equivalent Receptor Occupancy
Eptifibatide exhibits an equilibrium dissociation constant (Kd) of 120 nmol/L for the GP IIb/IIIa receptor, which is 8-fold higher (lower affinity) than tirofiban (Kd = 15 nmol/L) and approximately 19-fold higher than abciximab (Kd ≈ 6.2 nmol/L for platelet GP IIb/IIIa) [1][2]. This lower intrinsic affinity necessitates maintenance of substantially greater molar concentrations of eptifibatide in blood to achieve effective inhibition of fibrinogen binding to the activated conformer of GP IIb/IIIa [3]. The clinical relevance of this affinity gradient is reflected in the approved dosing: eptifibatide is administered as a double-bolus (180 µg/kg × 2) followed by a continuous infusion (2.0 µg/kg/min), whereas tirofiban uses a single high-dose bolus (25 µg/kg) with lower infusion rates [3].
| Evidence Dimension | GP IIb/IIIa receptor equilibrium dissociation constant (Kd) |
|---|---|
| Target Compound Data | Eptifibatide Kd = 120 nmol/L |
| Comparator Or Baseline | Tirofiban Kd = 15 nmol/L; Abciximab Kd ≈ 6.2 nmol/L (GP IIb/IIIa on platelets) |
| Quantified Difference | 8-fold lower affinity vs tirofiban; ~19-fold lower vs abciximab |
| Conditions | Radioligand binding assay (125I-labelled antagonist) using platelet-rich plasma; flow cytometric fibrinogen binding assay in whole blood from patients with coronary artery disease |
Why This Matters
This affinity difference directly dictates dosing strategy—eptifibatide requires higher and more frequent dosing to maintain therapeutic platelet inhibition, which impacts infusion protocol design, cost-per-treatment calculations, and the risk-benefit balance in settings where maintaining consistent plasma drug levels is challenging (e.g., renal impairment, prolonged procedures).
- [1] Schneider DJ, Baumann PQ, Whitaker DA, Sobel BE. Variation in the ability of glycoprotein IIb-IIIa antagonists to exert and maintain their inhibitory effects on the binding of fibrinogen. J Cardiovasc Pharmacol. 2005;46(1):41-45. doi:10.1097/01.fjc.0000162770.83324.17. View Source
- [2] Tam SH, Sassoli PM, Jordan RE, Nakada MT. Abciximab (ReoPro, chimeric 7E3 Fab) demonstrates equivalent affinity and functional blockade of glycoprotein IIb/IIIa and αvβ3 integrins. Circulation. 1998;98(11):1085-1091. doi:10.1161/01.CIR.98.11.1085. PMID: 9736596. View Source
- [3] Schneider DJ, Sobel BE. Development of glycoprotein IIb-IIIa antagonists: translation of pharmacodynamic effects into clinical benefit. Expert Rev Cardiovasc Ther. 2004;2(6):903-913. doi:10.1586/14779072.2.6.903. PMID: 15500435. View Source
